N-(1-((1H-benzo[d]imidazol-2-yl)amino)-1-oxopropan-2-yl)-2-phenylbutanamide
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Overview
Description
N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE typically involves the reaction of benzimidazole derivatives with various acylating agents. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted benzimidazole derivatives, which can have different biological activities .
Scientific Research Applications
N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N-(1H-1,3-benzodiazol-2-yl)benzamide
- N-(1H-1,3-benzodiazol-2-ylmethyl)furan-2-carboxamide
Uniqueness
N-{1-[(1H-1,3-BENZODIAZOL-2-YL)CARBAMOYL]ETHYL}-2-PHENYLBUTANAMIDE is unique due to its specific structural configuration, which imparts distinct biological activities. Its combination of a benzimidazole moiety with a phenylbutanamide group makes it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C20H22N4O2 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-ylamino)-1-oxopropan-2-yl]-2-phenylbutanamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-15(14-9-5-4-6-10-14)19(26)21-13(2)18(25)24-20-22-16-11-7-8-12-17(16)23-20/h4-13,15H,3H2,1-2H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
LYWVDCTZUGEFMB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)C(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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